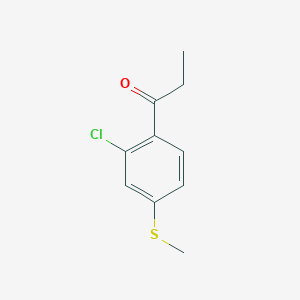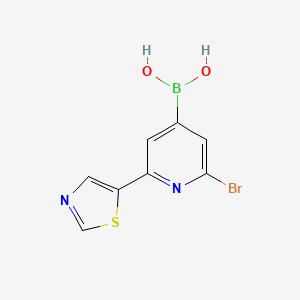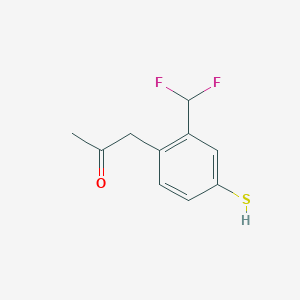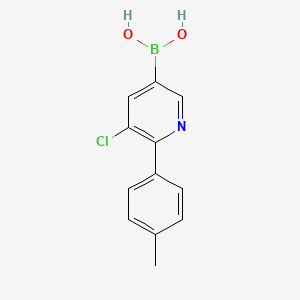
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C12H11BClNO2. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the synthesis of complex molecules.
准备方法
The synthesis of (5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to introduce a metal atom at a specific position on the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
化学反应分析
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane or borohydride derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
科学研究应用
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting kinases and other enzymes.
Materials Science: Boronic acids are used in the development of advanced materials, such as sensors and polymers, due to their ability to form reversible covalent bonds with diols.
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of various biological processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals, contributing to the development of new products and technologies.
作用机制
The mechanism of action of (5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors, modulating their activity and function. The compound’s boronic acid group can form cyclic boronate esters with diols, which is a key feature in its biological and chemical activity .
相似化合物的比较
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid can be compared with other similar compounds, such as:
(5-Chloro-2-(p-tolyl)pyridin-3-yl)boronic acid: This compound has a similar structure but differs in the position of the chlorine atom on the pyridine ring.
(5-Bromo-6-(p-tolyl)pyridin-3-yl)boronic acid: The substitution of chlorine with bromine can lead to differences in reactivity and selectivity in various chemical reactions.
(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid: The position of the methyl group on the phenyl ring can influence the compound’s properties and applications.
These comparisons highlight the unique features of this compound, such as its specific reactivity and suitability for certain applications.
属性
分子式 |
C12H11BClNO2 |
|---|---|
分子量 |
247.49 g/mol |
IUPAC 名称 |
[5-chloro-6-(4-methylphenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H11BClNO2/c1-8-2-4-9(5-3-8)12-11(14)6-10(7-15-12)13(16)17/h2-7,16-17H,1H3 |
InChI 键 |
ZBKGJSQZYJGURF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)C2=CC=C(C=C2)C)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


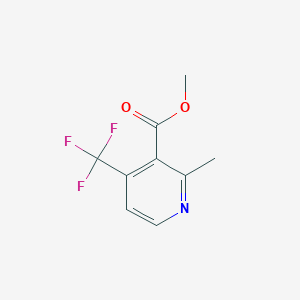
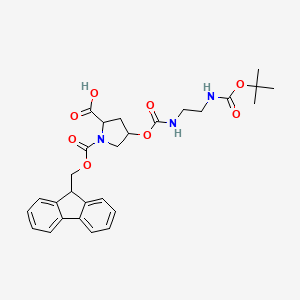
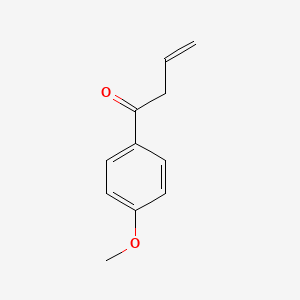


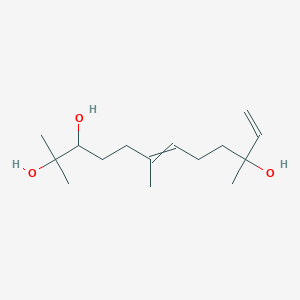
![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)

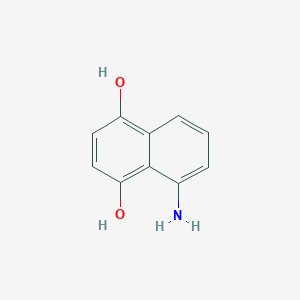
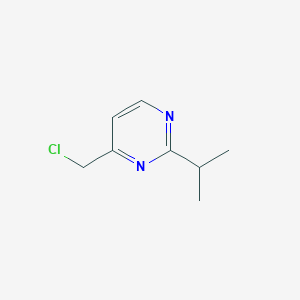
![2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile](/img/structure/B14070978.png)
